6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazinone core with multiple methoxy groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of appropriate methoxy-substituted anilines with suitable carboxylic acid derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoxazinone ring can be reduced to form benzoxazines.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzoxazines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered cellular processes. For example, it may inhibit ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline: Known for its multidrug resistance reversal properties.
N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine: Exhibits strong inhibitory effects towards ABCG2
Uniqueness
6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific methoxy substitution pattern and benzoxazinone core, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-22-13-8-11-12(9-14(13)23-2)20-18(27-19(11)21)10-6-15(24-3)17(26-5)16(7-10)25-4/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLLQIHCADVQPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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